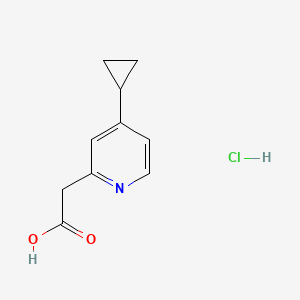
Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
作用機序
The mechanism of action of Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate is not fully understood. However, studies have suggested that it inhibits the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.
Biochemical and Physiological Effects:
Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate has been shown to have both biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells, induces apoptosis, and disrupts the cell cycle. In vivo studies have shown that it reduces tumor growth in animal models.
実験室実験の利点と制限
The advantages of using Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate in lab experiments include its high purity, stability, and low toxicity. It is also relatively easy to synthesize, making it readily available for research. However, its limited solubility in aqueous solutions can make it challenging to work with in certain experiments.
将来の方向性
Future research on Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate could focus on several areas. In medicinal chemistry, further studies could investigate its potential as an anti-cancer agent and its mechanism of action. In pharmacology, research could focus on its potential as a drug delivery system and its pharmacokinetics. In materials science, research could investigate its potential as a building block for organic electronics and optoelectronics. Additionally, further optimization of the synthesis method could improve the yield and purity of the compound.
合成法
The synthesis of Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate involves the reaction of 2,6-difluorobenzoyl chloride with 5-(4-ethoxyphenyl)thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
Methyl 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle.
In pharmacology, this compound has been studied for its potential as a drug delivery system. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, making them more effective. In materials science, this compound has been investigated for its potential as a building block for organic electronics and optoelectronics.
特性
IUPAC Name |
methyl 3-[(2,6-difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2NO4S/c1-3-28-13-9-7-12(8-10-13)17-11-16(19(29-17)21(26)27-2)24-20(25)18-14(22)5-4-6-15(18)23/h4-11H,3H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWHILCGTTWEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2989586.png)


![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2989591.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2989592.png)
![Ethyl 5-(2-methoxyacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989595.png)


![3-[[1-(1H-Imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2989599.png)



![8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989605.png)
![2-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989606.png)